molecular formula C11H13FO3 B14026327 Methyl 4-fluoro-2-isopropoxybenzoate

Methyl 4-fluoro-2-isopropoxybenzoate

Cat. No.: B14026327
M. Wt: 212.22 g/mol
InChI Key: CXZICMLOMGWLRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-isopropoxybenzoate is typically synthesized through the esterification of 4-fluoro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 4-fluoro-2-isopropoxybenzoic acid and methanol.

    Oxidation: Formation of oxidized benzoate derivatives.

    Reduction: Formation of reduced benzoate derivatives.

Scientific Research Applications

Methyl 4-fluoro-2-isopropoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 2-isopropoxybenzoate
  • Methyl 4-chloro-2-isopropoxybenzoate

Uniqueness

Methyl 4-fluoro-2-isopropoxybenzoate is unique due to the presence of both the fluorine atom and the isopropoxy group, which confer distinct chemical and physical properties.

Biological Activity

Methyl 4-fluoro-2-isopropoxybenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C12H13F O3
  • Molecular Weight : 224.23 g/mol

The presence of the fluoro group is significant as it can influence the compound's lipophilicity, metabolic stability, and overall biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with fluorine substitutions have shown enhanced activity against various bacterial strains, including multidrug-resistant pathogens:

  • Inhibitory Concentration (IC) values for related compounds indicate promising antibacterial activity:
    • E. coli : MIC = 4 μg/mL
    • K. pneumoniae : MIC = 2 μg/mL
    • P. aeruginosa : MIC = 8 μg/mL
    • A. baumannii : MIC = 0.5 μg/mL .

These findings suggest that this compound may exhibit similar or enhanced antibacterial properties due to its structural characteristics.

Enzyme Inhibition

This compound and its analogs have been studied for their ability to inhibit specific enzymes implicated in disease processes:

  • Compounds with a similar structural framework have shown selective inhibition of DYRK1A/B enzymes, which are targets in neurological disorders and cancer therapy .
  • The introduction of a fluoro atom has been linked to improved selectivity and bioavailability, enhancing therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the compound's structure can significantly affect its biological activity:

ModificationEffect on Activity
Addition of FluorineIncreased potency against bacterial strains
Isopropoxy GroupEnhanced lipophilicity and metabolic stability
Methylation of Hydroxy GroupImproved selectivity for target enzymes

These modifications are critical for optimizing the pharmacological profile of this compound.

Study on Antimicrobial Efficacy

In a recent study, this compound was evaluated alongside other fluorinated compounds for its antimicrobial efficacy against clinical isolates. The results demonstrated that:

  • The compound exhibited low resistance frequency, suggesting a favorable profile for clinical use.
  • Its effectiveness was notably preserved even in the presence of human serum, indicating potential for therapeutic applications .

In Vivo Models

Further investigations into the compound's activity were conducted using in vivo models:

  • In models of inflammation induced by lipopolysaccharides (LPS), compounds structurally similar to this compound showed significant anti-inflammatory effects, restoring normal behavior in treated animals .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 4-fluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3

InChI Key

CXZICMLOMGWLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)C(=O)OC

Origin of Product

United States

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